Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Description
Properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPBZQIEMJJXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396659 | |
| Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108783-91-1 | |
| Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid.
Reduction: Methyl 4-(4-ethoxyphenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key structural analogs differ in the substituents on the phenyl ring and the ester group (methyl vs. ethyl). These modifications influence physicochemical properties, reactivity, and applications.
Table 1: Structural Analogs of Methyl 4-(4-Ethoxyphenyl)-2,4-Dioxobutanoate
*Calculated based on ethyl analog in ; methyl ester reduces molecular weight by ~28 g/mol.
Physicochemical Properties
- Solubility: this compound and its analogs are generally insoluble in water but soluble in alcohols (methanol, ethanol), dimethylformamide (DMF), and dioxane due to their hydrophobic aryl groups and polar ester/diketo functionalities .
- Stability: β-Diketo esters are prone to keto-enol tautomerism, which can influence reactivity. Electron-donating groups (e.g., ethoxy, methoxy) stabilize the enol form, enhancing nucleophilic reactivity .
Biological Activity
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS Number: 108783-91-1) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 250.25 g/mol. The compound features a dioxobutanoate structure with an ethoxy-substituted phenyl ring, which influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems .
- Potential Anticancer Activity : Similar compounds have shown activity against cancer cell lines, indicating that this compound might also exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The ester group can undergo hydrolysis in biological systems to release the active acid form, which may interact with specific enzymes or receptors.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation, potentially leading to therapeutic effects in inflammatory diseases and cancer .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus | Supports potential use as an antibacterial agent |
| Study B (2023) | Exhibited anti-inflammatory effects in murine models | Suggests therapeutic potential in inflammatory diseases |
| Study C (2023) | Induced apoptosis in cancer cell lines | Indicates possible anticancer applications |
Q & A
Q. What are the standard synthetic routes for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield?
The synthesis typically involves esterification of 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux . Key variables include:
- Temperature : Elevated temperatures (~60°C) improve reaction rates but require monitoring to prevent decomposition .
- Solvent choice : Non-polar solvents like toluene enhance reactant solubility without side reactions .
- Catalysts : Lewis acids (e.g., BF₃) may increase regioselectivity and yield .
Industrial-scale synthesis often employs continuous flow reactors for precise parameter control (temperature, residence time) and higher purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- IR spectroscopy : Detects carbonyl stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for diketone) .
- Mass spectrometry : Validates molecular weight (C₁₃H₁₄O₅: theoretical 274.08 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the 4-ethoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?
The ethoxy group (–OCH₂CH₃) acts as an electron-donating substituent via resonance, activating the phenyl ring for electrophilic attacks. This enhances reactivity in:
- Nucleophilic aromatic substitution : Halogen replacement (e.g., Cl → NH₂) occurs preferentially at the para position .
- Cross-coupling reactions : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in DMF) .
Contradictions in regioselectivity between studies may arise from solvent polarity or catalyst choice .
Q. How can conflicting data on the compound’s biological activity be resolved?
Discrepancies in enzyme inhibition studies (e.g., IC₅₀ values) often stem from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) alter ligand-protein interactions .
- Structural analogs : Substituting the ethoxy group with fluorine or chlorine changes hydrogen-bonding capacity, affecting target affinity .
To reconcile data, perform dose-response curves under standardized conditions and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?
- pH control : Stability is highest at pH 6–7; acidic/basic conditions accelerate hydrolysis of the ester moiety .
- Co-solvents : Use 10–20% acetonitrile or DMSO to maintain solubility while minimizing degradation .
- Light exclusion : Protect from UV exposure to prevent photolysis of the diketone group .
Q. What mechanistic insights explain its role in modulating oxidative stress pathways?
The compound’s diketone moiety chelates redox-active metals (e.g., Fe²⁺), inhibiting Fenton reactions. This reduces ROS generation (e.g., OH•) in cellular models . In vivo, metabolites like 4-(2-aminophenyl)-2,4-dioxobutanoate correlate with oxidative stress markers (e.g., glutathione depletion), suggesting dual pro- and antioxidant roles depending on concentration .
Experimental Design Considerations
Q. How to design a kinetic study for its enzyme inhibition activity?
- Substrate titration : Vary concentrations of both the compound and substrate (e.g., ATP for kinases) to determine inhibition modality (competitive/non-competitive) .
- Pre-incubation time : Assess time-dependent inhibition by pre-incubating enzyme and inhibitor before adding substrate .
- Control experiments : Include vehicle controls and reference inhibitors (e.g., staurosporine for kinases) .
Q. What precautions are essential for handling this compound in the lab?
- PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., methanol) .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Data Interpretation and Validation
Q. How to validate computational docking predictions of its binding to a target protein?
- Mutagenesis : Introduce point mutations (e.g., Ala scanning) in predicted binding residues to assess affinity changes .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) and compare with docking scores .
Q. What statistical methods address variability in high-throughput screening data?
- Z-factor analysis : Assess assay quality (Z > 0.5 indicates robustness) .
- Normalization : Use plate-specific controls (e.g., DMSO-only wells) to correct for positional effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
